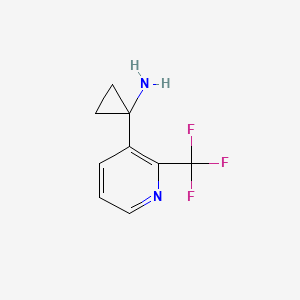
1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine is an organic compound with the molecular formula C9H9F3N2. It features a cyclopropane ring attached to a pyridine ring substituted with a trifluoromethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-(trifluoromethyl)pyridine with a cyclopropanating agent under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
科学研究应用
1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological and chemical behavior .
相似化合物的比较
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Another fluorinated pyridine derivative with different structural features and applications.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A related compound with a chloro substituent instead of a cyclopropane ring.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine is unique due to the combination of its trifluoromethyl group and cyclopropane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity .
属性
分子式 |
C9H9F3N2 |
|---|---|
分子量 |
202.18 g/mol |
IUPAC 名称 |
1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-6(2-1-5-14-7)8(13)3-4-8/h1-2,5H,3-4,13H2 |
InChI 键 |
WCCYTSXSTIPXRU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=C(N=CC=C2)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


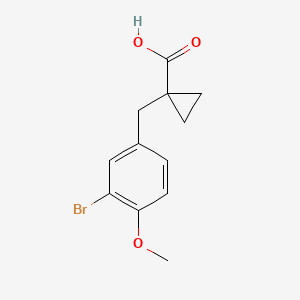
![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
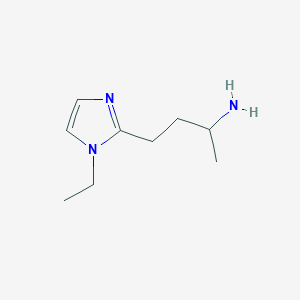

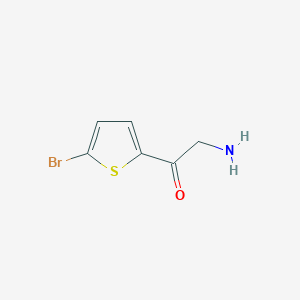
![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)
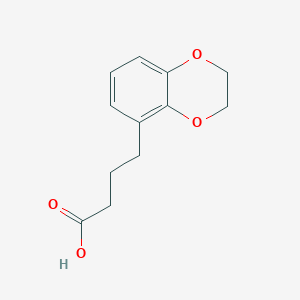
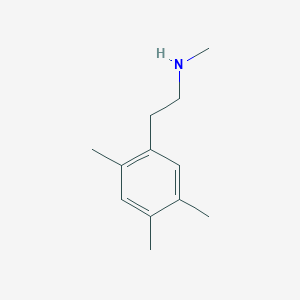
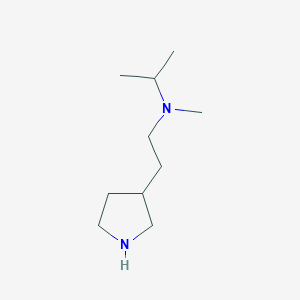

![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)
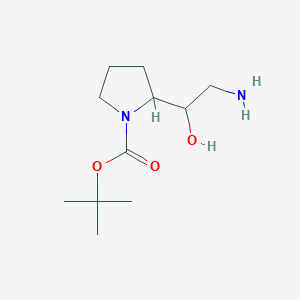

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
